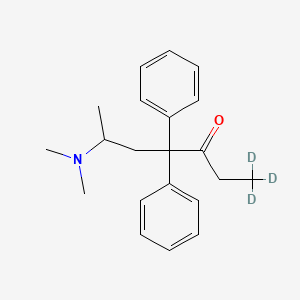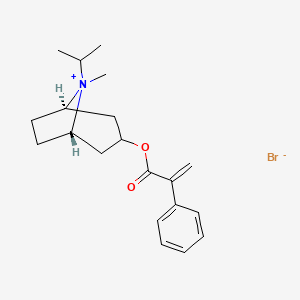
(+/-)-Methadone-D3
Overview
Description
(+/-)-Methadone-D3 is a deuterated form of methadone, a synthetic opioid used primarily for pain management and as part of drug addiction detoxification and maintenance programs. The deuterium atoms in this compound replace the hydrogen atoms, which can affect the compound’s pharmacokinetics and metabolic stability.
Preparation Methods
The synthesis of (+/-)-Methadone-D3 involves several steps, starting from the precursor compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms.
Final synthesis: The deuterated intermediate undergoes further chemical reactions to form the final product, this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(+/-)-Methadone-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(+/-)-Methadone-D3 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of methadone.
Biology: Researchers use it to investigate the biological pathways and mechanisms of action of methadone.
Medicine: It is used in clinical studies to understand the effects of deuteration on the efficacy and safety of methadone.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(+/-)-Methadone-D3 exerts its effects primarily through its action on the µ-opioid receptor. It acts as a full agonist at this receptor, leading to analgesic effects and the suppression of withdrawal symptoms in opioid-dependent individuals. The deuterium atoms in this compound may alter its interaction with the receptor and its metabolic stability, potentially leading to differences in its pharmacokinetics and pharmacodynamics compared to non-deuterated methadone.
Comparison with Similar Compounds
(+/-)-Methadone-D3 can be compared with other similar compounds, such as:
Methadone: The non-deuterated form of methadone, which has similar pharmacological effects but may differ in its pharmacokinetics and metabolic stability.
Levomethadone: The levorotatory isomer of methadone, which is more potent and has a longer duration of action.
Buprenorphine: A partial agonist at the µ-opioid receptor, used in the treatment of opioid dependence and pain management.
The uniqueness of this compound lies in its deuterium atoms, which can affect its pharmacokinetics and metabolic stability, potentially leading to improved efficacy and safety profiles.
Properties
IUPAC Name |
1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIQXCVUWKGNF-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662067 | |
| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60263-63-0 | |
| Record name | 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using (+/-)-Methadone-D3 in pharmacokinetic research?
A: this compound exhibits nearly identical pharmacological properties to methadone but can be easily distinguished using analytical techniques like mass spectrometry. This enables researchers to administer this compound alongside unlabeled methadone and track both compounds simultaneously. This method, known as stable isotope labeling, is invaluable for studying drug interactions, investigating the influence of different drug formulations, and understanding the impact of individual patient factors on methadone pharmacokinetics. [, ]
Q2: How is this compound used to study methadone pharmacokinetics in patients undergoing maintenance therapy?
A: One study [] employed a sophisticated analytical technique called high performance liquid chromatography-atmospheric pressure chemical ionization mass-spectrometry to quantify the concentration of both unlabeled methadone and an intravenous dose of (+/-)-Methadone-D6 in a patient receiving chronic oral methadone maintenance therapy. By tracking the concentrations of both compounds, researchers can gain insights into how methadone is absorbed, distributed, metabolized, and excreted in individuals actively undergoing treatment. This knowledge is crucial for optimizing methadone dosing regimens and improving patient care.
Q3: Can this compound be used as a marker for monitoring methadone intake?
A: Early research [] suggested that this compound, specifically a trideuterated form, could potentially serve as an in vivo marker for monitoring methadone intake. Studies in rats demonstrated that this compound exhibited identical absorption, distribution, and excretion rates compared to unlabeled methadone. This finding, coupled with its identical analgesic activity and toxicity profile in mice, supported the potential use of this compound as a tool to improve the effectiveness of methadone treatment programs by monitoring patient adherence.
Q4: What are the limitations of using this compound in pharmacokinetic research?
A4: While this compound is a powerful tool, it's important to acknowledge potential limitations. Despite its similar properties to methadone, subtle differences in metabolism or elimination pathways could arise due to the presence of deuterium. Researchers must carefully control for these variations and consider potential isotopic effects during data analysis. Additionally, the cost of synthesizing and utilizing deuterated compounds can be a limiting factor for some studies.
Q5: Beyond pharmacokinetic studies, are there other research applications for this compound?
A: this compound has proven useful in developing and validating analytical methods for quantifying methadone in various biological matrices. For instance, researchers utilized this compound as an internal standard in a liquid chromatography-tandem mass spectrometry method to determine loperamide permeability in physiological buffer solutions. []. This approach enhances the accuracy and reliability of methadone measurements in complex biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzo[d][1,2,3]triazol-1-yl benzyl carbonate](/img/structure/B3329434.png)
![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)



![5,6-dimethyl-3-(4-methylphenyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329464.png)

![Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3329480.png)




![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)
